molecular formula C14H13N3 B2945744 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 851879-19-1

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No. B2945744
CAS RN: 851879-19-1
M. Wt: 223.279
InChI Key: KZSXZCYHPTZFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the empirical formula C14H13N3 . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine”, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular weight of “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” is 223.27 . The SMILES string representation of the molecule is Cc1ccc2nc(-c3ccccc3)c(N)n2c1 .


Chemical Reactions Analysis

The synthesis of “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” include its molecular weight of 223.27 and its empirical formula of C14H13N3 . The compound is represented by the SMILES string Cc1ccc2nc(-c3ccccc3)c(N)n2c1 .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential use as an antimicrobial agent. The synthesis process often involves molecular docking studies to predict the interaction between the compound and microbial enzymes or receptors .

Antioxidant Properties

Research has also explored the antioxidant capabilities of imidazo[1,2-a]pyridine derivatives, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Drugs

Imidazo[1,2-a]pyridine derivatives, including 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, have been proposed for use as anti-inflammatory drugs due to their ability to inhibit cyclooxygenase (COX) enzymes .

Cancer Treatment

Some studies suggest that these compounds could be used in cancer therapy, possibly due to their ability to interfere with cell proliferation or survival pathways .

Cardiovascular Diseases

There is potential for using imidazo[1,2-a]pyridine derivatives in treating cardiovascular diseases, although specific mechanisms of action would need further investigation .

Alzheimer’s Disease

The neuroprotective effects of imidazo[1,2-a]pyridine derivatives are being studied as a possible treatment for Alzheimer’s disease and other neurodegenerative conditions .

COX Inhibition for Pain Management

These compounds have shown selective COX-2 inhibition in vitro assays, indicating their potential use in pain management and as selective anti-inflammatory agents .

Research and Development Tools

Lastly, this compound is available for purchase from chemical suppliers like MilliporeSigma, indicating its use in various research and development applications within scientific laboratories .

Future Directions

Imidazo[1,2-a]pyridines, including “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine”, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of diseases such as tuberculosis .

properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXZCYHPTZFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2N)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.